GeA-69

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GeA-69 is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14), specifically targeting macrodomain 2 (MD2). This compound has a dissociation constant (Kd) value of 2.1 µM . This compound plays a crucial role in DNA damage repair mechanisms by preventing the recruitment of PARP14 MD2 to sites of laser-induced DNA damage .

Applications De Recherche Scientifique

GeA-69 has a wide range of scientific research applications, including:

Mécanisme D'action

GeA-69 exerts its effects by selectively binding to the macrodomain 2 (MD2) of PARP14. This binding prevents the recruitment of PARP14 to sites of DNA damage, thereby inhibiting its role in DNA repair mechanisms . The molecular targets and pathways involved include the inhibition of adenosine diphosphate ribose (ADPR) binding to MD2, which is crucial for PARP14’s function .

Similar Compounds:

Olaparib: Another PARP inhibitor used in cancer therapy.

Rucaparib: A PARP inhibitor with applications in cancer treatment.

Niraparib: A PARP inhibitor used for treating ovarian cancer.

Uniqueness of this compound: this compound is unique due to its selective inhibition of PARP14 macrodomain 2, which distinguishes it from other PARP inhibitors that target different domains or PARP isoforms . This selectivity makes this compound a valuable tool for studying the specific functions of PARP14 in DNA repair and its potential therapeutic applications .

Analyse Biochimique

Biochemical Properties

GeA-69 plays a crucial role in biochemical reactions by inhibiting the activity of PARP14, a protein involved in various cellular processes, including DNA repair . The compound interacts with macrodomain 2 of PARP14, preventing its recruitment to sites of DNA damage . This interaction is characterized by a low micromolar affinity, making this compound a potent inhibitor . Additionally, this compound exhibits moderate cytotoxicity among HeLa, U-2 OS, and HEK293 cells, indicating its potential as a therapeutic agent .

Cellular Effects

This compound influences various cellular processes by inhibiting PARP14 activity. This inhibition prevents the localization of PARP14 to DNA damage sites, thereby affecting DNA repair mechanisms . The compound also exhibits moderate cytotoxicity in HeLa, U-2 OS, and HEK293 cells, with EC50 values of 58 µM, 52 µM, and 54 µM, respectively . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to macrodomain 2 of PARP14 . This binding prevents the recruitment of PARP14 to sites of DNA damage, thereby inhibiting its role in DNA repair . The allosteric binding mechanism of this compound ensures its selectivity over other human macrodomains, making it a highly specific inhibitor . This specificity is crucial for its potential therapeutic applications, as it minimizes off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as 4°C for solid form and -80°C for solutions . Over time, this compound prevents the recruitment of PARP14 to DNA damage sites, which can lead to long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits PARP14 activity without causing significant cytotoxicity . At higher doses, this compound exhibits moderate cytotoxicity, which can lead to adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window of this compound and optimizing its use in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA damage repair . The compound interacts with PARP14, a key enzyme in these pathways, and inhibits its activity . This inhibition affects the recruitment of PARP14 to DNA damage sites, thereby modulating the metabolic flux and levels of metabolites involved in DNA repair . Understanding these metabolic pathways is essential for elucidating the therapeutic potential of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound exhibits high cell permeability, with 2% passing paracellularly and 98% transcellularly over the membrane . This high permeability ensures efficient distribution of this compound within cells, allowing it to reach its target sites and exert its inhibitory effects on PARP14 . Additionally, the compound’s solubility in DMSO and methanol facilitates its use in various experimental settings .

Subcellular Localization

This compound predominantly localizes to sites of DNA damage within cells . This localization is facilitated by its interaction with macrodomain 2 of PARP14, which directs the compound to these specific compartments . The subcellular localization of this compound is crucial for its activity, as it ensures that the compound effectively inhibits PARP14 and prevents its recruitment to DNA damage sites . This targeted localization enhances the compound’s therapeutic potential by minimizing off-target effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of GeA-69 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: GeA-69 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Propriétés

IUPAC Name |

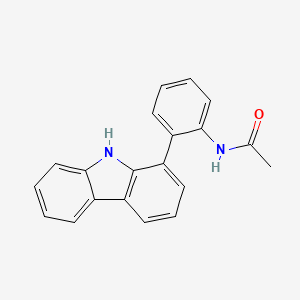

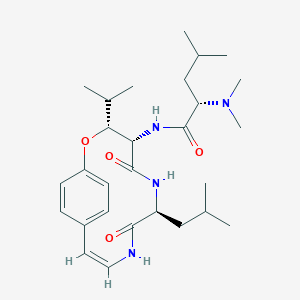

N-[2-(9H-carbazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDVNYCIOHPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does GeA-69 interact with PARP14 MD2 and what are the downstream effects of this interaction?

A: this compound exhibits selective binding to PARP14 MD2, disrupting its ability to recognize and bind to adenosine diphosphate ribose (ADPR) modifications. [] This interaction is achieved through an allosteric mechanism, meaning this compound binds to a site distinct from the ADPR binding pocket, inducing conformational changes that prevent ADPR binding. The research demonstrates that this compound can engage PARP14 MD2 within cells, hindering its localization to DNA damage sites. [] This suggests a potential role for this compound in modulating PARP14-dependent DNA damage response pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

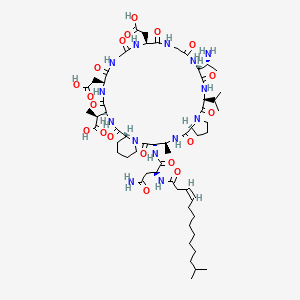

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)

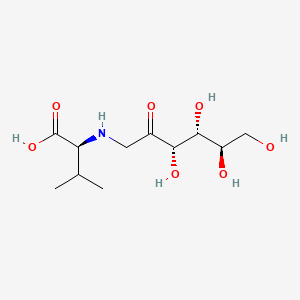

![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)

![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)

![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)